molecular formula C22H18N2O4 B15365349 6-[(6,7-dimethoxy-4-quinolinyl)oxy]-1-Naphthalenecarboxamide

6-[(6,7-dimethoxy-4-quinolinyl)oxy]-1-Naphthalenecarboxamide

Cat. No.: B15365349
M. Wt: 374.4 g/mol
InChI Key: FNVQWFPDIYQCSF-UHFFFAOYSA-N
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Description

6-[(6,7-Dimethoxy-4-quinolinyl)oxy]-1-Naphthalenecarboxamide is a synthetic small molecule characterized by a naphthalene backbone linked via an ether oxygen to a 6,7-dimethoxy-substituted quinoline moiety. The carboxamide group at the 1-position of the naphthalene ring is a critical functional group, influencing solubility, binding affinity, and pharmacokinetic properties.

This compound is part of a broader class of quinoline-naphthalene hybrids investigated for therapeutic applications, including kinase inhibition or antimicrobial activity .

Properties

Molecular Formula

C22H18N2O4

Molecular Weight

374.4 g/mol

IUPAC Name

6-(6,7-dimethoxyquinolin-4-yl)oxynaphthalene-1-carboxamide

InChI

InChI=1S/C22H18N2O4/c1-26-20-11-17-18(12-21(20)27-2)24-9-8-19(17)28-14-6-7-15-13(10-14)4-3-5-16(15)22(23)25/h3-12H,1-2H3,(H2,23,25)

InChI Key

FNVQWFPDIYQCSF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC4=C(C=C3)C(=CC=C4)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 6-[(6,7-dimethoxy-4-quinolinyl)oxy]-1-Naphthalenecarboxamide differ primarily in the substituents on the carboxamide group, which significantly alter physicochemical and biological properties. Below is a detailed comparison:

Compound Name Substituent on Carboxamide Molecular Formula* Key Structural Features Hypothesized Impact on Properties
6-[(6,7-Dimethoxy-4-quinolinyl)oxy]-1-Naphthalenecarboxamide (Parent Compound) -NH₂ C₂₃H₁₉N₂O₄ Free amine group; polar and hydrogen-bonding capability High solubility in polar solvents; potential for strong target binding but rapid metabolic clearance
N-Cyclopropyl variant -N-Cyclopropyl C₂₅H₂₂N₂O₄ Cyclopropyl group (electron-withdrawing, rigid) Enhanced metabolic stability; increased lipophilicity may improve membrane permeability
N-(4-Chlorophenyl) variant -N-(4-Cl-C₆H₄) C₂₆H₂₀ClN₂O₄ Bulky 4-chlorophenyl group; halogenated aromatic ring Higher molecular weight and lipophilicity; potential for prolonged half-life and improved potency
N-3-Isoxazolyl variant -N-Isoxazol-3-yl C₂₃H₁₈N₃O₄ Heterocyclic isoxazole ring (hydrogen-bond acceptor) Improved target selectivity due to additional hydrogen-bonding interactions

*Molecular formulas for analogs are derived from structural data in and .

Key Observations:

  • Polarity and Solubility : The parent compound’s free -NH₂ group likely confers higher aqueous solubility compared to its N-substituted derivatives. However, this may also result in faster renal clearance.
  • Metabolic Stability : The cyclopropyl variant’s substituent reduces susceptibility to oxidative metabolism, a common advantage in drug design .
  • Target Engagement : The 4-chlorophenyl group may enhance hydrophobic interactions with protein pockets, while the isoxazolyl group could improve selectivity via heterocyclic interactions .

Research Findings and Structure-Activity Relationships (SAR)

While specific biological data (e.g., IC₅₀, pharmacokinetic parameters) are unavailable in the provided evidence, SAR trends can be inferred:

Aromatic/Heteroaromatic Substitution (e.g., 4-chlorophenyl, isoxazolyl): Enhances target affinity through π-π stacking or hydrogen bonding, though steric bulk may limit binding to certain targets .

Quinoline Modifications: The 6,7-dimethoxy groups likely protect the quinoline ring from metabolic degradation, as seen in analogous compounds like crizotinib (a kinase inhibitor with methoxy-substituted heterocycles) .

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